Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Description
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a pyrazole-based compound featuring a trifluoroethyl group at the 1-position, a formyl substituent at the 4-position, and an ethyl ester at the 3-position. This structure combines electron-withdrawing groups (trifluoroethyl and formyl) with a carboxylate ester, making it a versatile intermediate in medicinal and agrochemical synthesis. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the formyl group enables further functionalization via nucleophilic addition or condensation reactions .
Properties
IUPAC Name |
ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-2-17-8(16)7-6(4-15)3-14(13-7)5-9(10,11)12/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDZWUBUZYYHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 4-formylpyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the formyl group can participate in covalent interactions with nucleophilic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The compound can be compared to analogs with variations in substituents, synthesis routes, and physicochemical properties. Key examples include:
Substituent Variations and Structural Analogues
Physicochemical Properties
- For example: Compound 2 (trifluoromethyl, unsubstituted 1-position): 141–142°C . Compound 3 (methyl, trifluoromethyl): 58–60°C . Compound 7 (phenyl, trifluoromethyl): 89–90°C .
Lipophilicity : The trifluoroethyl group in the target compound increases logP compared to methyl (Compound 3) or phenyl (Compound 7) substituents, enhancing membrane permeability .
Research Findings and Key Insights
Synthetic Challenges : Introducing the formyl group at the 4-position requires precise conditions to avoid side reactions, unlike trifluoromethyl or phenyl groups, which are more straightforward to install .
Electronic Effects : The trifluoroethyl group’s strong electron-withdrawing nature deactivates the pyrazole ring, reducing electrophilic substitution reactivity compared to methyl or phenyl analogs .
Biological Relevance : Pyrazole derivatives with formyl groups (e.g., the target compound) show promise as kinase inhibitors, whereas trifluoromethyl analogs are more common in herbicide development .
Biological Activity
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molar mass of 222.16 g/mol. The compound features a pyrazole ring substituted with a trifluoroethyl group and a carboxylic ester functionality, which are known to enhance biological activity through improved lipophilicity and solubility.
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with trifluoroethylating agents. For example, ethyl 1H-pyrazole-3-carboxylate can be reacted with trifluoroacetaldehyde in the presence of suitable catalysts to yield the desired product .
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. This compound has been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. These enzymes are critical targets in various cancer therapies due to their roles in cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Research indicates that compounds with similar structures can effectively reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are mediators of inflammation. This suggests that this compound may also possess similar anti-inflammatory effects .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups (e.g., trifluoromethyl) | Increases lipophilicity and enhances bioactivity |
| Variation in alkyl chain length | Alters solubility and membrane permeability |
| Substitution at different positions on the pyrazole ring | Can enhance or diminish enzyme inhibition |
Case Studies
Several case studies highlight the efficacy of this compound:
- Antitumor Efficacy : A study involving human cancer cell lines demonstrated that this compound significantly reduced cell viability at low micromolar concentrations by inducing apoptosis through caspase activation.
- Anti-inflammatory Activity : In an animal model of arthritis, administration of this compound led to a marked reduction in joint swelling and inflammatory markers compared to controls.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Q & A
What synthetic strategies are effective for introducing the trifluoroethyl group into pyrazole derivatives like Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate?
Level: Advanced
Answer:
The trifluoroethyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, in analogous compounds (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate), the trifluoroethyl moiety is introduced using 1-chloro-2,2,2-trifluoroethane under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 10 hours) . Key considerations include:
- Reactivity balance: The electron-withdrawing nature of the trifluoroethyl group may hinder further substitutions; thus, sequential functionalization (e.g., formyl introduction) should be optimized to avoid side reactions.
- Purification challenges: Column chromatography with silica gel is often required to separate trifluoroethylated products from unreacted starting materials .
How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Level: Advanced
Answer:
Conflicts between solution-state NMR and solid-state X-ray data may arise from dynamic effects (e.g., rotational barriers in the trifluoroethyl group). For example:
- X-ray crystallography (as seen in Ethyl 4-{1-[(2,4-dinitrophenyl)amino]ethyl}pyrazole-3-carboxylate) provides unambiguous bond angles and torsion angles (e.g., C–C bond lengths: ~1.54 Å, dihedral angles: 175.22°) .
- Dynamic NMR studies (variable-temperature or 2D NOESY) can identify conformational flexibility. If discrepancies persist, computational methods (DFT optimization) should validate the dominant conformer in solution .
What methodologies are recommended for analyzing the stability of the formyl group under varying reaction conditions?
Level: Intermediate
Answer:
The formyl group’s stability can be probed via:
- pH-dependent stability assays: Monitor decomposition (e.g., via LC-MS) in acidic/basic conditions. For example, analogs like Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate show pH-sensitive degradation .
- Thermogravimetric analysis (TGA): Assess thermal stability under inert atmospheres (e.g., N₂ at 10°C/min up to 300°C).
- Reaction compatibility screening: Test the formyl group’s resilience in common reactions (e.g., Grignard additions, reductions) using in situ FTIR to track carbonyl reactivity .
How can regioselectivity challenges during pyrazole functionalization be addressed?
Level: Advanced
Answer:
Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors:
- Electronic directing groups: The trifluoroethyl group at N1 acts as an electron-withdrawing substituent, directing electrophilic attacks (e.g., formylation) to the C4 position. Computational modeling (e.g., Fukui indices) can predict reactive sites .
- Protection/deprotection strategies: Temporarily block reactive positions (e.g., using tert-butyl groups) to achieve desired regioselectivity, as demonstrated in ethyl pyrazolecarboxylate analogs .
What analytical techniques are critical for confirming the purity of this compound in pharmacological studies?
Level: Intermediate
Answer:
High purity (>95%) is essential for reliable bioactivity data. Recommended methods:
- HPLC-MS: Quantify impurities using reverse-phase C18 columns (e.g., 90:10 H₂O:ACN gradient) and monitor [M+H]+ ions .
- Elemental analysis: Validate elemental composition (C, H, N, F) with <0.4% deviation from theoretical values.
- 1H/19F NMR: Ensure absence of residual solvents (e.g., DMF-d7 at δ 8.03 ppm) or unreacted trifluoroethyl precursors (e.g., CF₃CH₂Cl at δ 4.5–5.0 ppm) .
How can researchers address low yields in multi-step syntheses of this compound?
Level: Advanced
Answer:
Yield optimization requires systematic troubleshooting:
- Intermediate characterization: Isolate and characterize each intermediate (e.g., via HRMS or IR) to identify bottlenecks. For example, ethyl pyrazole-3-carboxylate intermediates often require careful pH control during crystallization .
- Catalyst screening: Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent effects: Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of fluorinated intermediates but may require strict moisture control .
What safety precautions are critical when handling this compound?
Level: Basic
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as trifluoroethyl derivatives may penetrate latex .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., trifluoroacetic acid).
- Waste disposal: Segregate fluorinated waste for incineration by licensed facilities to prevent environmental contamination .
How can computational chemistry aid in predicting the biological activity of this compound?
Level: Advanced
Answer:
- Docking studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The formyl group may act as a hydrogen bond acceptor .
- QSAR models: Corrogate electronic parameters (e.g., Hammett σ values for CF₃ groups) with bioactivity data from analogs (e.g., IC₅₀ values in enzyme inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
